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Compound of Interest

Compound Name: Proglumide hemicalcium

Cat. No.: B3331631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Proglumide hemicalcium and

Devazepide, two prominent cholecystokinin (CCK) receptor antagonists. The information

presented herein is supported by experimental data to assist researchers in selecting the

appropriate tool for their preclinical studies.

Introduction
Proglumide hemicalcium and Devazepide are widely utilized pharmacological tools in the

study of cholecystokinin-mediated physiological processes. While both compounds target CCK

receptors, they exhibit distinct receptor selectivity profiles, leading to differential in vivo effects.

Proglumide acts as a non-selective antagonist for both CCK-A (CCK1) and CCK-B (CCK2)

receptors, whereas Devazepide is a potent and highly selective antagonist for the CCK1

receptor.[1][2][3][4][5] This fundamental difference in their mechanism of action dictates their

suitability for specific research applications.

Mechanism of Action and Receptor Selectivity
The differential effects of Proglumide hemicalcium and Devazepide are rooted in their distinct

affinities for the two main subtypes of cholecystokinin receptors.

Proglumide hemicalcium is a non-peptide antagonist that blocks both CCK1 and CCK2

receptors.[2][3][4] Its lack of selectivity makes it a useful tool for investigating the overall
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physiological roles of endogenous CCK.

Devazepide (also known as MK-329 or L-364,718) is a potent, non-peptide, and highly

selective antagonist of the CCK1 receptor.[1][6] Its high affinity and selectivity for the CCK1

receptor make it an ideal candidate for studies focused on the specific functions of this

receptor subtype, which is predominantly found in peripheral tissues such as the gallbladder,

pancreas, and gastrointestinal tract.[7]

The following table summarizes the receptor binding affinities of both compounds.

Compound
Target
Receptor(s)

Binding
Affinity (IC50)

Species/Tissue Reference

Devazepide CCK1 (CCK-A) 81 pM Rat Pancreas [6]

45 pM
Bovine

Gallbladder
[6]

CCK2 (CCK-B) 245 nM Guinea Pig Brain [6]

Proglumide

hemicalcium
CCK-A / CCK-B

Low affinity (mM

range)

Rat Pancreatic

Islets (IC50 = 0.8

mM)

[8][9]

In Vivo Pharmacological Effects: A Comparative
Summary
The contrasting receptor selectivity of Proglumide hemicalcium and Devazepide translates to

distinct in vivo pharmacological profiles, particularly in the context of gastrointestinal function

and feeding behavior.
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In Vivo Effect
Proglumide
hemicalcium

Devazepide Animal Model Reference

Gastric Emptying Accelerates Delays Rat / Mouse [10][11]

Intestinal

Cholesterol

Absorption

Not reported Increases Mouse [7]

Satiety
Inhibits CCK-

induced satiety

Attenuates

satiating effect of

intestinal

carbohydrates

Rat [12][13]

Gallstone

Formation
Not reported

Increases

susceptibility
Mouse [14][15]

Analgesia
Potentiates

opioid analgesia

Not a primary

application
Human [16]

Tumor Growth

Inhibits growth of

some cancers

(e.g., colon)

Induces

apoptosis and

inhibits growth of

Ewing tumors

Mouse [12][17]

Signaling Pathways
The binding of CCK to its receptors, CCK1R and CCK2R, initiates a cascade of intracellular

signaling events. Proglumide, being a non-selective antagonist, will inhibit both pathways, while

Devazepide will selectively block the CCK1R pathway.
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Caption: CCK1 Receptor Signaling Pathway and Site of Devazepide Action.

Extracellular
Cell Membrane

Intracellular

CCK / Gastrin

CCK2 Receptor

Binds

Proglumide
Blocks

Gq
Activates

PLC

IP3

DAG

Ca²⁺ Release

PKC

Physiological Effects
(e.g., Gastric Acid Secretion,

Anxiety Modulation)

Click to download full resolution via product page

Caption: CCK2 Receptor Signaling Pathway and Site of Proglumide Action.

Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key in vivo experiments.
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Gastric Emptying Measurement in Mice
This protocol is adapted from studies investigating the effects of CCK receptor antagonists on

gastric emptying.[18][19][20][21]

Preparation Experiment Data Analysis

1. Fast mice overnight
(12-16 hours)

with free access to water.

2. Administer Proglumide,
Devazepide, or vehicle

(e.g., i.p. or oral gavage).

3. Provide a standardized
test meal containing a

non-absorbable marker
(e.g., ¹³C-octanoic acid in egg yolk).

4. Measure the rate of
¹³CO₂ in expired air over time
using a breath test apparatus.

5. Calculate gastric emptying parameters
(e.g., T½, Tlag) by fitting the
¹³CO₂ excretion curve to a

mathematical model.

Click to download full resolution via product page

Caption: Experimental Workflow for Measuring Gastric Emptying in Mice.

Materials:

Proglumide hemicalcium or Devazepide

Vehicle control (e.g., saline, DMSO)

Mice (e.g., C57BL/6)

Test meal: Egg yolk containing a stable isotope marker such as ¹³C-octanoic acid.

Metabolic cages equipped for breath collection.

Isotope ratio mass spectrometer or other suitable detector for ¹³CO₂.

Procedure:

Animal Acclimatization: House mice in a controlled environment for at least one week prior to

the experiment.

Fasting: Fast mice overnight (12-16 hours) with ad libitum access to water to ensure an

empty stomach.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3639725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6157017/
https://pubmed.ncbi.nlm.nih.gov/12843228/
https://www.researchgate.net/publication/323563031_Noninvasive_Assessment_of_Gastric_Emptying_by_Near-Infrared_Fluorescence_Reflectance_Imaging_in_Mice_Pharmacological_Validation_with_Tegaserod_Cisapride_and_Clonidine/fulltext/5a9de6744585155dc184c769/Noninvasive-Assessment-of-Gastric-Emptying-by-Near-Infrared-Fluorescence-Reflectance-Imaging-in-Mice-Pharmacological-Validation-with-Tegaserod-Cisapride-and-Clonidine.pdf
https://www.benchchem.com/product/b3331631?utm_src=pdf-body-img
https://www.benchchem.com/product/b3331631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3331631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Administration: Administer Proglumide hemicalcium, Devazepide, or the vehicle

control at the desired dose and route (e.g., intraperitoneal injection or oral gavage) at a

specified time before the test meal.

Test Meal Administration: Provide each mouse with a pre-weighed amount of the test meal.

Breath Sample Collection: Immediately after consumption of the test meal, place the mice in

individual metabolic cages and collect breath samples at regular intervals for a defined

period (e.g., 4-6 hours).

Sample Analysis: Analyze the ¹³CO₂ content in the collected breath samples.

Data Analysis: Calculate gastric emptying parameters, such as the gastric half-emptying time

(T½) and the lag phase (Tlag), by plotting the rate of ¹³CO₂ excretion over time and fitting the

data to an appropriate mathematical model.

Intestinal Motility Assessment in Rats (Charcoal Meal
Test)
This is a classic and straightforward method to assess the in vivo effect of a compound on

gastrointestinal transit.[22][23][24]

Materials:

Proglumide hemicalcium or Devazepide

Vehicle control

Rats (e.g., Wistar or Sprague-Dawley)

Charcoal meal: 5-10% activated charcoal suspension in 5-10% gum acacia or

methylcellulose in water.

Procedure:

Animal Preparation: Fast rats for 18-24 hours with free access to water.
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Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral

gavage, i.p.).

Charcoal Meal Administration: After a specified time following drug administration (e.g., 30-

60 minutes), administer a defined volume of the charcoal meal orally to each rat (e.g., 1-2

ml).

Euthanasia and Dissection: At a predetermined time after the charcoal meal administration

(e.g., 20-30 minutes), humanely euthanize the animals.

Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal

junction. Measure the total length of the small intestine and the distance traveled by the

charcoal meal from the pylorus.

Data Analysis: Express the intestinal transit as a percentage of the total length of the small

intestine: (distance traveled by charcoal / total length of small intestine) x 100. Compare the

results between the different treatment groups.

Conclusion
Proglumide hemicalcium and Devazepide are valuable pharmacological agents for

investigating the roles of the cholecystokinin system in vivo. The choice between these two

antagonists should be guided by the specific research question. Devazepide, with its high

selectivity for the CCK1 receptor, is the preferred tool for dissecting the specific functions of this

receptor subtype in peripheral tissues. In contrast, Proglumide hemicalcium, as a non-

selective CCK1/CCK2 receptor antagonist, is more suited for studies aiming to understand the

global effects of CCK signaling or when targeting CCK2 receptor-mediated pathways. The

provided experimental protocols and comparative data are intended to facilitate the design and

execution of robust in vivo studies in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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